molecular formula C8H6INO2 B12876967 4-Iodo-2-methoxybenzo[d]oxazole

4-Iodo-2-methoxybenzo[d]oxazole

Cat. No.: B12876967
M. Wt: 275.04 g/mol
InChI Key: AZFRBKJCLQNEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a benzene ring fused to an oxazole ring, with an iodine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method involves intramolecular iodooxygenation under visible light irradiation, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalysts to enhance reaction efficiency and yield. For example, magnetic solid acid nanocatalysts have been employed for the synthesis of benzoxazole derivatives using 2-aminophenol and aldehydes under reflux conditions . These catalysts can be easily separated and reused, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxybenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxazole derivatives.

Scientific Research Applications

4-Iodo-2-methoxybenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxybenzo[d]oxazole is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. The iodine atom can participate in specific substitution reactions, while the methoxy group can influence the compound’s electronic properties.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

4-iodo-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6INO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

AZFRBKJCLQNEHP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(O1)C=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.